REACTION_CXSMILES
|
[CH3:1][C:2]#[N:3].[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([O:15][CH2:16][CH2:17][CH2:18][O:19][CH3:20])[CH:14]=1)[C:9](O)=[O:10].S(Cl)(Cl)=O.[CH2:25](Cl)Cl.O1CCCC1>>[CH:2]1([NH:3][C:9](=[O:10])[C:8]2[CH:12]=[C:13]([O:15][CH2:16][CH2:17][CH2:18][O:19][CH3:20])[CH:14]=[C:6]([O:5][CH3:4])[CH:7]=2)[CH2:25][CH2:1]1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
6.55 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)O)C=C(C1)OCCCOC
|
Name
|
|
Quantity
|
19.8 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
CH2Cl2 tetrahydrofuran
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for 2 h at 45° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
4.97 min
|
Duration
|
4.97 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
After addition of CH2Cl2 (30 ml)
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to 5° C.
|
Type
|
ADDITION
|
Details
|
treated dropwise with cyclopropylamine
|
Type
|
CUSTOM
|
Details
|
The cooling bath is removed
|
Type
|
STIRRING
|
Details
|
the reaction stirred for 14 h at RT
|
Duration
|
14 h
|
Type
|
WASH
|
Details
|
After dilution with CH2Cl2, the organic phase is washed with a saturated NaHCO3-solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC(C1=CC(=CC(=C1)OCCCOC)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |